Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate
Description
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Properties
IUPAC Name |
ethyl 5-(3-chloro-4-fluorophenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-7-11(15)10(14)8-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLRBVKSRYEPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245368 | |
| Record name | Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-06-5 | |
| Record name | Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the predicted spectral characteristics of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate. As a molecule featuring a β-keto ester moiety attached to a substituted aromatic ring, this compound holds potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of specific literature on this exact molecule, this guide has been constructed based on established principles of organic chemistry, data from analogous structures, and predictive modeling. All predicted data is clearly identified, ensuring scientific integrity while providing valuable, actionable insights for researchers in the field.
Molecular Structure and Physicochemical Properties
This compound is a chemical entity with the molecular formula C₁₃H₁₄ClFO₃. Its structure features a central five-carbon valerate chain, with a ketone at the 5-position and an ethyl ester at the 1-position. The ketone is further substituted with a 3-chloro-4-fluorophenyl group. This combination of functional groups—an aromatic ketone, an ethyl ester, and a halogenated phenyl ring—imparts a unique set of properties to the molecule.
| Property | Predicted/Known Value | Source |
| Molecular Formula | C₁₃H₁₄ClFO₃ | (Calculated) |
| Molecular Weight | 272.71 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | (Predicted) |
| Boiling Point | > 300 °C (Predicted) | (Predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | (Predicted) |
| CAS Number | 101480-13-3 | (Assigned) |
Proposed Synthesis: Friedel-Crafts Acylation
The most logical and established method for synthesizing aromatic ketones is the Friedel-Crafts acylation.[2][3][4] This approach allows for the direct formation of the carbon-carbon bond between the aromatic ring and the acyl group, preventing the polyalkylation and rearrangement issues often associated with Friedel-Crafts alkylation reactions.[2][5]
The proposed synthesis involves the reaction of 1-chloro-2-fluorobenzene with ethyl 5-chloro-5-oxovalerate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reagent Preparation: Ethyl 5-chloro-5-oxovalerate
The required acylating agent, ethyl 5-chloro-5-oxovalerate (also known as ethyl 4-(chloroformyl)butyrate), can be prepared from ethyl hydrogen glutarate (the mono-ethyl ester of glutaric acid). This is achieved by reacting the terminal carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Protocol 2.1: Synthesis of Ethyl 5-chloro-5-oxovalerate
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add ethyl hydrogen glutarate (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.2 - 1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
-
After the initial gas evolution subsides, gently heat the reaction mixture to 50-60 °C for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution or by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid).
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude ethyl 5-chloro-5-oxovalerate is typically used in the next step without further purification.
Friedel-Crafts Acylation and Regioselectivity
The core synthetic step is the electrophilic aromatic substitution of 1-chloro-2-fluorobenzene. The regioselectivity of this reaction is governed by the directing effects of the existing halogen substituents. Both fluorine and chlorine are ortho, para-directing groups. However, the fluorine atom's +R (resonance) effect, stemming from the effective overlap of its 2p orbitals with the carbon 2p orbitals of the benzene ring, makes it a more activating (or less deactivating) director compared to chlorine.[6]
Therefore, the incoming electrophile (the acylium ion) will be preferentially directed to the position para to the fluorine atom. This position is also conveniently ortho to the chlorine atom, leading to the desired 3-chloro-4-fluorophenyl product.
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The 3-Chloro-4-fluorophenyl Group: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-chloro-4-fluorophenyl moiety has emerged as a cornerstone in contemporary drug design and development, gracing the structures of numerous clinically successful and promising therapeutic agents. Its unique combination of electronic and steric properties confers a range of advantageous physicochemical and pharmacokinetic attributes, making it a "privileged" scaffold in the medicinal chemist's toolkit. This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of 3-chloro-4-fluorophenyl derivatives. We delve into the critical role of this functional group in optimizing drug-target interactions, enhancing metabolic stability, and improving overall drug-like properties. Through an exploration of key synthetic methodologies, detailed SAR analyses across various target classes, and illustrative case studies of approved drugs and clinical candidates, this guide serves as an essential resource for researchers and professionals engaged in the pursuit of novel therapeutics.
Introduction: The Rise of a Privileged Scaffold
In the intricate dance of drug discovery, the identification of molecular scaffolds that consistently impart favorable biological activity and pharmacokinetic profiles is a paramount objective. The 3-chloro-4-fluorophenyl group has distinguished itself as one such "privileged" motif. Its prevalence in a remarkable number of successful drugs, particularly in the realm of kinase inhibitors, underscores its significance in medicinal chemistry.
The strategic placement of a chlorine atom at the 3-position and a fluorine atom at the 4-position of a phenyl ring creates a unique electronic and steric landscape. The electron-withdrawing nature of both halogens can significantly influence the pKa of nearby functional groups, which can be critical for target binding and solubility.[1] Furthermore, this substitution pattern can block sites of metabolic oxidation, thereby enhancing the metabolic stability and prolonging the in vivo half-life of a drug candidate.[2] The interplay between the larger, more polarizable chlorine atom and the smaller, highly electronegative fluorine atom provides a nuanced tool for optimizing interactions within the binding pockets of biological targets.[1]
This guide will explore the multifaceted contributions of the 3-chloro-4-fluorophenyl moiety to drug design, from its synthesis to its profound impact on the therapeutic efficacy of a wide array of small molecules.
Synthetic Strategies for Incorporating the 3-Chloro-4-fluorophenyl Moiety
The efficient and versatile synthesis of molecules containing the 3-chloro-4-fluorophenyl group is fundamental to its widespread use in drug discovery. The primary building block for introducing this moiety is 3-chloro-4-fluoroaniline.
Synthesis of 3-Chloro-4-fluoroaniline: The Key Intermediate
Several synthetic routes to 3-chloro-4-fluoroaniline have been developed, with the most common starting from 3,4-dichloronitrobenzene. The general synthetic pathway involves a nucleophilic aromatic substitution (fluorine displacement) followed by a reduction of the nitro group.[3]
Experimental Protocol: A Representative Synthesis of 3-chloro-4-fluoroaniline [4]
-
Step 1: Fluorination of 3,4-dichloronitrobenzene. A mixture of 3,4-dichloronitrobenzene and a fluoride salt (e.g., potassium fluoride) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated. The use of a phase-transfer catalyst can facilitate the reaction.
-
Step 2: Reduction of 3-chloro-4-fluoronitrobenzene. The resulting 3-chloro-4-fluoronitrobenzene is then reduced to the corresponding aniline. A common and efficient method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[2][3] Alternatively, reduction can be achieved using iron powder in the presence of an acid.[4]
-
Step 3: Purification. The final product, 3-chloro-4-fluoroaniline, is purified by distillation or recrystallization.
Caption: General synthetic route to 3-chloro-4-fluoroaniline.
Incorporation into Heterocyclic Scaffolds
Once obtained, 3-chloro-4-fluoroaniline serves as a versatile precursor for its incorporation into a wide range of heterocyclic systems, which form the core of many therapeutic agents. Common reactions include nucleophilic aromatic substitution, condensation reactions, and metal-catalyzed cross-coupling reactions.
A prime example is the synthesis of quinazoline-based kinase inhibitors, where the 3-chloro-4-fluoroaniline is typically introduced via a nucleophilic aromatic substitution reaction with a 4-chloroquinazoline intermediate.[5][6]
The 3-Chloro-4-fluorophenyl Moiety in Kinase Inhibition: A Structure-Activity Relationship (SAR) Perspective
The 3-chloro-4-fluorophenyl group is a hallmark of numerous potent and selective kinase inhibitors. Its role extends beyond simply occupying a binding pocket; it actively participates in key interactions that define the inhibitor's affinity and selectivity.
Binding Interactions and Selectivity
Molecular modeling studies have revealed that the 3-chloro-4-fluorophenyl moiety often resides in the ATP-binding site of kinases, where it can form crucial interactions with the protein.[7][8] The chlorine atom, with its larger size and polarizability compared to fluorine, can engage in favorable van der Waals or halogen bonding interactions with hydrophobic residues in the binding pocket.[1][9] The fluorine atom, on the other hand, can participate in hydrogen bonding interactions with backbone amides or water molecules, further anchoring the inhibitor.[10]
The specific substitution pattern of the 3-chloro-4-fluorophenyl group also plays a critical role in determining inhibitor selectivity. By tailoring the steric and electronic properties of this moiety, medicinal chemists can achieve selective inhibition of one kinase over another, even within the same family.
Case Study: Gefitinib and other Quinazoline-based EGFR Inhibitors
The development of gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, represents a landmark achievement in targeted cancer therapy and highlights the importance of the 3-chloro-4-fluorophenyl group.[5] In the ATP-binding site of EGFR, the 3-chloro-4-fluorophenyl moiety of gefitinib occupies a hydrophobic pocket, with the chlorine atom making key contacts with hydrophobic amino acid residues.[11] This interaction is crucial for the high-affinity binding of the inhibitor.
The success of gefitinib spurred the development of a new generation of EGFR inhibitors, many of which retain the 3-chloro-4-fluorophenyl scaffold, a testament to its validated contribution to potent and selective kinase inhibition.[12]
Caption: Key interactions of the 3-chloro-4-fluorophenyl moiety in kinase inhibition.
Beyond Kinase Inhibition: Diverse Therapeutic Applications
The utility of the 3-chloro-4-fluorophenyl group extends far beyond the realm of oncology. Its favorable properties have been harnessed in the development of a wide range of therapeutic agents targeting various diseases.
Antimicrobial Agents
Derivatives incorporating the 3-chloro-4-fluorophenyl moiety have demonstrated significant potential as antimicrobial agents. For instance, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives have been synthesized and shown to possess promising antibacterial and antifungal activities.[3][13] The SAR studies of these compounds revealed that the nature of the substituent on the semicarbazone scaffold, in conjunction with the 3-chloro-4-fluorophenyl group, plays a crucial role in determining their antimicrobial potency and spectrum.[3]
Table 1: Antimicrobial Activity of Selected Semicarbazone Derivatives [3]
| Compound | R-group on Semicarbazone | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) |
| 4f | 4-hydroxybenzylidene | Good | Moderate |
| 4g | 4-methoxybenzylidene | Moderate | Good |
| 4k | 4-nitrobenzylidene | Good | Moderate |
Anti-inflammatory and Other Therapeutic Areas
The anti-inflammatory potential of 3-chloro-4-fluorophenyl derivatives has also been explored. Certain pyridazinone derivatives bearing this moiety have been shown to inhibit the production of pro-inflammatory cytokines.[13] Additionally, compounds containing this group have been investigated for their potential as antiviral and anti-Parkinsonian agents.[14][15]
Pharmacokinetic Profile and Metabolic Fate
A key driver for the widespread use of the 3-chloro-4-fluorophenyl group is its positive impact on the pharmacokinetic properties of drug candidates.
ADME Properties
The presence of the chlorine and fluorine atoms can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule. The increased lipophilicity imparted by the halogens can enhance membrane permeability and oral absorption.[16] However, this needs to be carefully balanced to maintain adequate aqueous solubility for formulation and distribution.
Metabolic Stability
One of the most significant advantages of the 3-chloro-4-fluorophenyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, and the carbon-chlorine bond is also robust, making them less susceptible to enzymatic cleavage.[1] Furthermore, the presence of these halogens can block metabolically labile positions on the phenyl ring, preventing oxidative metabolism by cytochrome P450 enzymes.[2]
Studies on the metabolism of 3-chloro-4-fluoroaniline have shown that the primary metabolic pathways involve N-acetylation and hydroxylation followed by O-sulfation or glucuronidation.[17][18] This understanding of the metabolic fate of the core scaffold is invaluable for predicting the metabolism of more complex drug candidates.
Caption: Simplified metabolic pathways of 3-chloro-4-fluoroaniline.[17][18]
Clinical Significance: Approved Drugs and Emerging Candidates
The true measure of a privileged scaffold lies in its translation into clinically effective medicines. The 3-chloro-4-fluorophenyl moiety is a prominent feature in several FDA-approved drugs and numerous compounds currently in clinical development.
Table 2: Selected FDA-Approved Drugs and Clinical Candidates Containing the 3-Chloro-4-fluorophenyl Moiety
| Drug/Candidate | Therapeutic Area | Target/Mechanism of Action |
| Gefitinib | Oncology | EGFR Tyrosine Kinase Inhibitor |
| Afatinib | Oncology | EGFR and HER2 Tyrosine Kinase Inhibitor |
| Dacomitinib | Oncology | Pan-HER Tyrosine Kinase Inhibitor |
| AA-115/APG-115 | Oncology | MDM2 Inhibitor (in clinical trials)[14] |
The continued emergence of new clinical candidates bearing the 3-chloro-4-fluorophenyl group across a range of therapeutic areas is a strong indicator of its enduring value in drug discovery.
Conclusion and Future Perspectives
The 3-chloro-4-fluorophenyl group has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique combination of steric and electronic properties provides a powerful tool for optimizing drug-target interactions, enhancing metabolic stability, and fine-tuning pharmacokinetic profiles. From its role in the development of life-saving kinase inhibitors to its emergence in a diverse array of other therapeutic areas, the impact of this seemingly simple chemical moiety is undeniable.
As our understanding of disease biology and drug-target interactions continues to evolve, the rational application of the 3-chloro-4-fluorophenyl group will undoubtedly continue to play a pivotal role in the design and development of the next generation of innovative medicines. The principles and examples outlined in this guide provide a solid foundation for researchers to leverage the power of this privileged scaffold in their own drug discovery endeavors.
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Methodological & Application
Reagents for the hydrolysis of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate
Technical Application Note: Selective Hydrolysis of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate
Executive Summary
This guide details the optimized protocols for the chemoselective hydrolysis of This compound (CAS: Derivative of 845790-44-5 family) to its corresponding carboxylic acid, 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid .
This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for SGLT2 inhibitors, PPAR agonists, and heterocyclic building blocks (e.g., dihydropyridinones). The primary challenge lies in effecting complete ester cleavage while preserving the aryl fluoride moiety, which is activated toward Nucleophilic Aromatic Substitution (SNAr) by the para-carbonyl group.
Critical Reaction Analysis
The Substrate & Chemoselectivity
The substrate contains three reactive centers:
-
Aryl Ketone: Susceptible to reduction or condensation (stable under mild hydrolysis).
-
Aryl Halides (3-Cl, 4-F): The 4-Fluoro group is para to the electron-withdrawing ketone. This activation lowers the energy barrier for SNAr, meaning aggressive basic conditions (high temperature, excess strong base) can displace the fluorine with a hydroxyl group, forming a phenolic impurity.
Reaction Pathway & Mechanism
The hydrolysis proceeds via the standard BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage). However, process control is required to prevent the side reaction (SNAr).
Figure 1: Reaction pathway highlighting the critical divergence between product formation and the SNAr impurity.
Reagent Selection Guide
| Reagent System | Suitability | Pros | Cons | Recommendation |
| LiOH / THF / H₂O | High | Mildest base; excellent solubility for lipophilic esters; minimal SNAr risk. | LiOH is slightly more expensive than NaOH. | Primary Choice (R&D) |
| NaOH / EtOH / H₂O | Medium | Cost-effective; scalable. | Higher risk of transesterification if EtOH is anhydrous; higher pH risks SNAr. | Choice for Scale-up (with Temp Control) |
| HCl / AcOH | Low | Avoids SNAr completely. | Slow reaction rate; requires harsh reflux which may degrade the ketone. | Only if Base-Sensitive |
| Pig Liver Esterase | Specialized | Ultra-mild. | High cost; unnecessary for achiral hydrolysis. | Not Recommended |
Detailed Protocols
Protocol A: Lithium Hydroxide Mediated Hydrolysis (Recommended)
Best for: High purity requirements, gram-scale batches, and minimizing defluorination risks.
Reagents:
-
Substrate: 10.0 g (36.7 mmol)
-
LiOH·H₂O: 1.85 g (44.0 mmol, 1.2 eq)
-
Solvent: THF (60 mL) / Water (20 mL) — 3:1 Ratio ensures homogeneity.
Step-by-Step Workflow:
-
Dissolution: Charge the this compound into a round-bottom flask. Add THF and stir until fully dissolved.
-
Reagent Prep: Dissolve LiOH·H₂O in the water component separately.[3]
-
Addition: Add the aqueous LiOH solution dropwise to the THF solution at 0–5 °C (ice bath).
-
Why? Controlling the exotherm prevents local hot-spots that trigger SNAr.
-
-
Reaction: Remove ice bath and stir at 20–25 °C (Room Temp) for 4–6 hours.
-
Monitor: Check via TLC (Hexane/EtOAc 7:3) or HPLC. Look for disappearance of the ester spot (Rf ~0.6) and baseline spot formation (Acid).
-
-
Quench & Workup:
-
Cool mixture to 5 °C.
-
Adjust pH to ~2.0 using 1N HCl. The mixture will turn cloudy as the acid precipitates or oils out.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine (1 x 50 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Usually not required. If colored, recrystallize from Hexane/EtOAc.
Protocol B: Sodium Hydroxide Scale-Up Method
Best for: Kilogram-scale production where cost is a driver.
Critical Modification: Use Ethanol/Water (1:1) .[3] Do NOT reflux. Maintain temperature strictly at 30–35 °C .
-
Stoichiometry: Limit NaOH to 1.05 equivalents to starve the SNAr side reaction.
-
Kinetics: Reaction time will extend to 8–12 hours.
Process Analytical Technology (PAT) & Troubleshooting
Decision Tree for Workup Optimization
Figure 2: Logical flow for isolation of the keto-acid.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| New impurity at RRT 0.8 (HPLC) | Phenolic impurity (SNAr of Fluorine). | Reduce reaction temp; switch from NaOH to LiOH; reduce base equivalents. |
| Incomplete Conversion (>5% Ester) | Phase transfer issue . | Increase THF ratio to ensure the ester is in the same phase as the hydroxide. |
| Low Yield after Workup | Product in aqueous phase . | The keto-acid is slightly amphiphilic. Saturate the aqueous layer with NaCl (salting out) before extraction. |
| Darkening of Reaction | Aldol Condensation . | Ketone enolization occurring.[4] Reaction pH is too high. Lower equivalents of base. |
References
-
ChemicalBook. (n.d.). This compound Properties and Suppliers. Retrieved from
-
PubChem. (2005). 5-(3-Fluorophenyl)-5-oxovaleric acid (Analogous Structure Data).[5] National Library of Medicine.[5] Retrieved from [5]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for BAc2 hydrolysis mechanisms).
-
Sakata, K., et al. (2012). Process for the preparation of fluorophenyl-oxovaleric acid derivatives.[6] Asian Journal of Chemistry.[6] (Context on Friedel-Crafts and subsequent hydrolysis of similar intermediates).
-
Sigma-Aldrich. (n.d.). 5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid Product Sheet. Retrieved from (Structural analog reference for solubility properties).
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Application Notes for Grignard Reactions with Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate
Introduction: Navigating Chemoselectivity in Grignard Additions
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming new carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes, ketones, and esters.[2]
This guide focuses on the application of the Grignard reaction to Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate , a substrate of interest in pharmaceutical and materials science research. The unique structural feature of this molecule is the presence of two distinct carbonyl functionalities: a sterically accessible aryl ketone and an ethyl ester . This bifunctional nature introduces a critical challenge and a synthetic opportunity: chemoselectivity . The choice of reaction conditions, particularly stoichiometry and temperature, will dictate whether the Grignard reagent adds selectively to the more reactive ketone or to both carbonyl centers.
This document provides a detailed exploration of the substrate's reactivity, offering field-tested protocols for both selective and exhaustive Grignard additions. We will delve into the causality behind each experimental step, from the stringent requirement for anhydrous conditions[1][3] to the rationale for temperature control, empowering researchers to achieve their desired synthetic outcomes with precision and confidence.
Substrate Analysis and Competing Reaction Pathways
The core challenge in applying a Grignard reaction to this compound lies in the differential reactivity of its two carbonyl groups.
-
Ketones vs. Esters: Ketones are inherently more reactive towards nucleophiles like Grignard reagents than esters.[4][5] The electrophilicity of the ester's carbonyl carbon is partially diminished by resonance stabilization from the adjacent oxygen's lone pair.[4]
-
The Ester Reaction Mechanism: A Grignard reaction with an ester is a two-step process. The first addition leads to a tetrahedral intermediate which then collapses, expelling the ethoxy group to form a ketone.[6][7] This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[4][6] Consequently, two equivalents of the Grignard reagent are consumed to convert an ester into a tertiary alcohol.[8][9]
This leads to two primary synthetic pathways, dictated by the amount of Grignard reagent employed:
-
Pathway A (Selective Ketone Addition): Using approximately one equivalent of the Grignard reagent at low temperatures favors the kinetically preferred addition to the more reactive ketone, leaving the ester group intact.
-
Pathway B (Exhaustive Addition): Using an excess of the Grignard reagent (greater than three equivalents) ensures the reaction proceeds to completion at both the ketone (one equivalent) and the ester (two equivalents), resulting in a diol product.
Caption: Workflow for Grignard reagent preparation and titration.
Protocol 2: Chemoselective 1,2-Addition to the Ketone
Objective: To synthesize Ethyl 5-(3-chloro-4-fluorophenyl)-5-hydroxy-5-(R)-valerate by selectively targeting the ketone functionality.
Principle of Causality: This protocol relies on kinetic control. The ketone is electronically and sterically more accessible and thus reacts faster than the ester. By using a slight excess of a precisely quantified Grignard reagent (1.1-1.2 equivalents) and maintaining a very low reaction temperature (-78 °C), we can achieve addition to the ketone while minimizing the slower reaction with the ester. [10]
Experimental Protocol
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the titrated Grignard reagent (1.1 equivalents) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise significantly. [11]4. Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. The reaction progress can be monitored by TLC by quenching a small aliquot with saturated aqueous NH₄Cl.
-
Quenching: Once the starting material is consumed, quench the reaction at low temperature by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). [12]This is a milder alternative to strong acid and helps prevent potential side reactions with the acid-sensitive tertiary alcohol product.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Substrate | 1.0 eq. | Basis for stoichiometry |
| Grignard Reagent | 1.1 - 1.2 eq. | Ensures complete consumption of ketone while minimizing excess that could react with the ester. |
| Solvent | Anhydrous THF | Excellent for stabilizing the Grignard reagent and has a low freezing point. |
| Temperature | -78 °C | Maximizes the kinetic preference for addition to the more reactive ketone. Slows the rate of reaction with the ester. |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete reaction at low temperature. Monitor by TLC. |
| Quenching Agent | Sat. aq. NH₄Cl | Mildly acidic workup to protonate the alkoxide without causing degradation of the product. |
Protocol 3: Exhaustive Addition to Both Carbonyls
Objective: To synthesize the diol product, 1-(3-chloro-4-fluorophenyl)-1,5-di(R)-hexane-1,5-diol (structure name will vary based on R-group and valerate chain).
Principle of Causality: This protocol uses an excess of the Grignard reagent to ensure the reaction goes to completion at both electrophilic sites. A minimum of three equivalents is required: one for the ketone and two for the ester. Using a slight excess (e.g., 3.5-4.0 equivalents) is recommended to drive the reaction to completion.
Experimental Protocol
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice/water bath. While a -78 °C start can be used, it is often not necessary for exhaustive additions.
-
Grignard Addition: Slowly add the Grignard reagent (3.5 equivalents) dropwise via an addition funnel or syringe. The reaction is exothermic; maintain the internal temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of saturated aqueous NH₄Cl or 1 M HCl to dissolve the magnesium salts. [12]6. Work-up and Purification: Follow the same procedure as described in Protocol 2 (Section 5.1, steps 6-7).
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Substrate | 1.0 eq. | Basis for stoichiometry |
| Grignard Reagent | > 3.0 eq. (e.g., 3.5) | Stoichiometric excess ensures complete reaction at both the ketone (1 eq.) and the ester (2 eq.). |
| Solvent | Anhydrous THF | Excellent for stabilizing the Grignard reagent. |
| Temperature | 0 °C to RT | Sufficient to drive the reaction to completion; extreme cold is not needed as selectivity is not the goal. |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete reaction. Monitor by TLC. |
| Quenching Agent | Sat. aq. NH₄Cl or 1 M HCl | Sufficiently acidic to protonate both alkoxides and dissolve the magnesium salts. |
Troubleshooting and Side Reaction Management
Even with carefully planned protocols, unexpected outcomes can occur. Understanding potential side reactions is key to troubleshooting.
Caption: Desired Grignard addition versus common side reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | Passivated magnesium surface; wet glassware or solvent. | Crush Mg turnings with a dry stirring rod to expose a fresh surface. [12]Add an iodine crystal as an activator. [13]Ensure all equipment is rigorously flame- or oven-dried. [14][12] |
| Low yield of desired alcohol | Inaccurate Grignard concentration leading to incorrect stoichiometry; reagent quenched by moisture. | Always titrate the Grignard reagent before use to ensure accurate stoichiometry. [12]Use freshly dried, anhydrous solvents. |
| Starting ketone recovered | Enolization: The Grignard reagent acted as a base, deprotonating the α-carbon of the ketone. This is more common with sterically hindered ketones or bulky Grignard reagents. [12][15] | Use a less hindered Grignard reagent if possible. Consider using additives like CeCl₃ or LaCl₃·2LiCl, which increase the nucleophilicity of the Grignard reagent relative to its basicity, suppressing enolization. |
| Formation of biphenyl or R-R byproduct | Wurtz Coupling: The Grignard reagent (R-MgX) reacts with remaining organic halide (R-X). This is favored by high temperatures and high concentrations of R-X. [12] | During reagent preparation, add the organic halide solution dropwise to the magnesium suspension to maintain a low halide concentration. [12]Avoid overheating the reaction. |
References
-
The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]
-
Grignard Reaction. University of Missouri-St. Louis. [Link]
-
Grignard Reaction. Web Pages. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. [Link]
-
Ch 14: RLi or RMgX with Esters to 3o alcohols. University of Calgary. [Link]
-
All About The Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
-
Esters with Grignard Reagent. (2025, October 13). Chemistry Steps. [Link]
-
CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Manhattan College. [Link]
-
Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. [Link]
-
Grignard reaction. Wikipedia. [Link]
-
The Grignard Reagents: Their Preparation. Ursinus Digital Commons. [Link]
-
Why would in this case, Grignard selectively reacts with ester over ketone? (2022, February 27). Reddit. [Link]
-
What are some strategies to reduce side-reactions in a Grignard reaction? (2019, April 24). Reddit. [Link]
-
Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. [Link]
-
Grignard Reagent Reaction: Synthesis & Mechanism. PraxiLabs. [Link]
-
Ch15: RLi or RMgX with Esters to 3o alcohol. University of Calgary. [Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. (2018, March 21). ACS Publications. [Link]
-
The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. [Link]
-
The Reactions of Carbonyl Compounds with Gringard Reagents. (2014, July 25). Chemistry LibreTexts. [Link]
-
Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]
-
The Grignard Reaction. University of California, Irvine. [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle. (2020, January 17). ACS Publications. [Link]
-
Reaction of Grignard reagents with esters. (2014, November 4). Chemistry Stack Exchange. [Link]
-
A GENERAL AND HIGHLY STEREOSELECTIVE SYNTHESIS OF (E)- AND (Z)-TRISUBSTITUTED ALLYLIC ALCOHOLS. Organic Syntheses. [Link]
-
How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? (2016, July 15). ResearchGate. [Link]
-
Grignard Reagents. (2023, January 22). Chemistry LibreTexts. [Link]
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Handling and storage requirements for Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and laboratory application of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate. As a substituted β-keto ester, this compound is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. These protocols are designed to ensure the integrity of the compound and the safety of laboratory personnel, while providing a framework for its effective use in research and development. The information herein is synthesized from established principles of chemical safety and peer-reviewed literature on related compounds, offering a foundation for reproducible and reliable experimental outcomes.
Introduction to this compound
This compound is a halogenated aromatic ketoester with significant potential as a building block in medicinal chemistry. Its structure, featuring a reactive keto group and an ester functionality, allows for a variety of chemical transformations. The presence of chloro and fluoro substituents on the phenyl ring can influence its reactivity and metabolic stability, making it an attractive starting material for the synthesis of complex heterocyclic compounds and other pharmacologically active molecules. The 3-chloro-4-fluorophenyl moiety is a common feature in a number of kinase inhibitors and other targeted therapies, suggesting that derivatives of this compound may exhibit interesting biological activities.
Understanding the chemical properties and handling requirements of this compound is paramount for its effective and safe utilization in a laboratory setting. This guide provides detailed protocols and safety information to support researchers in their work with this versatile chemical intermediate.
Physicochemical and Safety Data
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₃H₁₂ClFO₃ | Calculated |
| Molecular Weight | 272.71 g/mol | [1] |
| Appearance | Likely a white to off-white solid or a colorless to pale yellow liquid. | Based on similar compounds. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | General properties of organic esters. |
| Stability | Stable under recommended storage conditions. Susceptible to hydrolysis under strong acidic or basic conditions. May be sensitive to heat. | Based on general stability of β-keto esters[2]. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, aluminum, and copper or its alloys[3]. | General reactivity of esters and ketones. |
Hazard Identification and Precautionary Measures:
Based on data for similar compounds, this compound should be handled with care. The primary hazards are expected to be:
-
Skin and Eye Irritation: May cause irritation upon contact[1].
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation[1].
-
Harmful if Swallowed: Ingestion may be harmful.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is essential when handling this compound.
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with splashes or dust. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | To minimize inhalation of the compound. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintain the purity and stability of this compound and to ensure a safe laboratory environment.
Handling Protocol
-
Work Area Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Have all necessary equipment and reagents readily available.
-
An emergency eyewash station and safety shower should be in close proximity.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE as outlined in the table above before handling the compound.
-
-
Dispensing and Weighing:
-
If the compound is a solid, handle it in a manner that minimizes dust generation.
-
Use a spatula to transfer the solid.
-
Weigh the required amount in a tared, sealed container.
-
-
Dissolution:
-
Add the solvent to the compound slowly and stir to dissolve.
-
If heating is required to aid dissolution, use a water bath or a heating mantle with a stirrer and monitor the temperature carefully.
-
-
Post-Handling:
-
Clean any spills immediately according to established laboratory procedures.
-
Thoroughly wash hands after handling the compound, even if gloves were worn.
-
Decontaminate all equipment that has come into contact with the compound.
-
Storage Protocol
The stability of β-keto esters like this compound is influenced by storage conditions. Improper storage can lead to degradation, primarily through hydrolysis.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage to minimize degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation and reaction with atmospheric moisture.
-
Container: Keep the container tightly sealed to prevent moisture ingress.
-
Incompatibilities: Store away from strong acids, bases, and oxidizing agents[3].
Application Notes and Experimental Protocols
This compound is a versatile intermediate for the synthesis of various heterocyclic and carbocyclic compounds. The following are example protocols for its use in common organic reactions. Note: These are general procedures and may require optimization for specific substrates and reaction scales.
General Considerations for Reactions
-
Solvent Choice: The choice of solvent will depend on the specific reaction. Anhydrous solvents should be used for moisture-sensitive reactions.
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Standard aqueous work-up procedures are typically employed to isolate the product. Purification is commonly achieved by column chromatography on silica gel.
Example Protocol 1: Synthesis of a Pyrazole Derivative
This protocol describes a plausible synthesis of a pyrazole, a common scaffold in medicinal chemistry, via condensation with hydrazine.
Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of a pyrazole derivative.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the desired pyrazole derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Example Protocol 2: Base-Catalyzed Intramolecular Cyclization (Dieckmann Condensation)
This protocol outlines a hypothetical intramolecular cyclization to form a cyclic β-keto ester, a key intermediate for various carbocyclic systems.
Workflow for Dieckmann Condensation
Sources
Application Note: Strategic Solvent Selection for Reactions of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate is a functionalized aryl keto-ester, a class of molecule that serves as a versatile building block in medicinal chemistry and materials science. Its structure incorporates three key reactive sites: an aryl ketone, an ethyl ester, and an activated aromatic ring. The success of any synthetic transformation involving this substrate is critically dependent on the strategic selection of the reaction solvent. Far from being a passive medium, the solvent dictates reactant solubility, modulates reaction rates and selectivity, stabilizes transition states, and can even participate in the reaction pathway.
This guide provides a detailed framework for selecting the optimal solvent for various transformations of this compound. It combines fundamental principles with reaction-specific protocols to empower researchers to make informed, efficient, and safe experimental choices.
Physicochemical Profile of the Substrate
Understanding the physical and chemical properties of this compound is the first step in rational solvent selection.
Structure:
Figure 1. Molecular Structure
Physicochemical Properties:
| Property | Value | Source/Comment |
| Molecular Formula | C₁₃H₁₄ClFO₃ | - |
| Molecular Weight | 272.70 g/mol | |
| CAS Number | Not assigned | Multiple suppliers list the compound, but a unique CAS number is not consistently reported. |
| Physical Form | Expected to be a white to off-white solid | Based on similar structures like Ethyl 5-(2-fluorophenyl)-5-oxovalerate. |
| Solubility Profile | The molecule possesses both polar (ketone, ester) and nonpolar (halogenated aryl ring, alkyl chain) regions. It is expected to be poorly soluble in water but soluble in a range of common organic solvents, including ethers (THF, Diethyl ether), chlorinated solvents (DCM, Chloroform), esters (Ethyl Acetate), and polar aprotic solvents (Acetone, Acetonitrile, DMF, DMSO). | Inferred from chemical structure. |
Fundamental Principles of Solvent Selection
A systematic approach to choosing a solvent involves evaluating its intrinsic properties and how they will interact with the specific reaction system.
Solvent Classification and Influence
Solvents are broadly categorized based on their polarity and ability to donate protons:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have large dipole moments and contain O-H or N-H bonds. They are excellent at solvating both cations and anions and can participate in hydrogen bonding. They can, however, deactivate strong nucleophiles through solvation.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These possess large dipole moments but lack O-H or N-H bonds. They are particularly effective at solvating cations, leaving anions "bare" and highly reactive. This property makes them ideal for reactions involving anionic nucleophiles, such as SₙAr reactions.[1]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These have low dielectric constants and do not effectively solvate charged species. They are often used when reactants are nonpolar or to avoid interference with reactive intermediates.
The choice of solvent can dramatically influence reaction outcomes by stabilizing or destabilizing reactants, intermediates, and transition states. For instance, in reactions proceeding through charged intermediates, a polar solvent can lower the activation energy, thereby accelerating the reaction rate.[2]
A Systematic Approach to Solvent Selection
A logical workflow ensures that all critical parameters are considered before commencing an experiment. This includes not only chemical compatibility but also practical and safety considerations.[3]
Caption: Workflow for rational solvent selection.
Solvent Recommendations for Specific Reaction Classes
The multifunctionality of the target molecule allows for several distinct transformations. The optimal solvent choice is highly dependent on the specific reaction being performed.
Reaction at the Ketone: Reduction to an Alcohol
-
Reaction: Conversion of the aryl ketone to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
-
Mechanistic Rationale: The reaction involves the nucleophilic transfer of a hydride ion to the electrophilic carbonyl carbon. The ideal solvent must dissolve both the organic substrate and the borohydride salt. Crucially, it must possess a proton source (or have one added during workup) to protonate the resulting alkoxide intermediate. Protic solvents are well-suited for this role as they are polar enough to dissolve NaBH₄ and can serve as the proton source.
-
Recommended Solvents:
-
Methanol (MeOH) or Ethanol (EtOH): Excellent choices. They readily dissolve NaBH₄ and the substrate. They are reactive towards NaBH₄ but at a much slower rate than the reduction of the ketone, especially at low temperatures (0-25 °C).
-
Tetrahydrofuran (THF) or 2-Methyl-THF (2-MeTHF): Aprotic ethers can be used, but the reaction will require a separate aqueous or acidic workup step to protonate the alkoxide. They are good options if the substrate has functional groups sensitive to alcohols.
-
Protocol 1: Reduction of this compound
-
Dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~5-6.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, Ethyl 5-(3-chloro-4-fluorophenyl)-5-hydroxyvalerate.
Reaction at the Ester: Saponification to a Carboxylic Acid
-
Reaction: Base-mediated hydrolysis of the ethyl ester to the corresponding carboxylate salt, followed by acidic workup to yield the carboxylic acid.
-
Mechanistic Rationale: This reaction requires a hydroxide source (e.g., NaOH, KOH, LiOH) to act as a nucleophile.[4] The key challenge is achieving miscibility between the aqueous base and the organic ester. The solvent system must facilitate the interaction of these two phases. The final protonation step is irreversible and drives the reaction to completion.[5]
-
Recommended Solvents:
-
Methanol/Water or Ethanol/Water Mixtures: Alcoholic co-solvents are ideal as they are miscible with water and can effectively dissolve the ester substrate.
-
THF/Water: A common and effective mixture, particularly if the substrate has poor solubility in alcohols.[4]
-
Protocol 2: Saponification of this compound
-
Dissolve the ester (1.0 eq) in a 3:1 mixture of methanol and water (15 mL per gram of substrate).[6]
-
Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature or gently heat to 50 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and remove the methanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 2 M HCl. A precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid.
Reaction on the Aromatic Ring: Nucleophilic Aromatic Substitution (SₙAr)
-
Reaction: Displacement of the fluoride atom by a nucleophile (e.g., an amine, thiol, or alkoxide). The fluorine is activated towards substitution by the strongly electron-withdrawing ketone group in the para position.
-
Mechanistic Rationale: The SₙAr reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[7] The ideal solvent must stabilize this charged intermediate without deactivating the nucleophile. Polar aprotic solvents excel at this. They solvate the counter-cation (e.g., K⁺) but leave the nucleophile relatively "naked" and reactive.[1][8] In contrast, protic solvents would solvate and deactivate the nucleophile through hydrogen bonding, significantly slowing the reaction.[9]
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): Excellent choices for SₙAr reactions due to their high polarity and aprotic nature.[7]
-
Acetonitrile (MeCN): A good alternative, though slightly less polar than DMSO or DMF.[10]
-
N-Methyl-2-pyrrolidone (NMP): Useful for higher temperature reactions due to its high boiling point.
-
Caption: Solvation of the Meisenheimer intermediate in SₙAr.
Protocol 3: SₙAr Reaction with a Secondary Amine (e.g., Morpholine)
-
To a solution of this compound (1.0 eq) in DMSO (10 mL per gram of substrate), add morpholine (1.2 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice water (50 mL).
-
Extract the aqueous suspension with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash thoroughly with water and then brine to remove residual DMSO.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the substituted product.
Solvent Property Comparison Table
The following table summarizes key properties of the recommended solvents to aid in selection based on experimental requirements like boiling point and safety.[11][12][13]
| Solvent | Formula | BP (°C) | MP (°C) | Density (g/mL) | Dielectric Constant (ε) | Notes / EHS |
| Polar Protic | ||||||
| Methanol | CH₃OH | 65 | -98 | 0.792 | 32.7 | Toxic, Flammable |
| Ethanol | C₂H₅OH | 78 | -114 | 0.789 | 24.6 | Flammable |
| Polar Aprotic | ||||||
| Acetone | C₃H₆O | 56 | -95 | 0.786 | 20.7 | Highly Flammable |
| Acetonitrile (MeCN) | CH₃CN | 82 | -46 | 0.786 | 37.5 | Flammable, Toxic |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | -61 | 0.944 | 36.7 | Toxic (Reprotoxin) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 19 | 1.100 | 47.0 | High BP, can be difficult to remove |
| Ethers | ||||||
| Tetrahydrofuran (THF) | C₄H₈O | 66 | -108 | 0.886 | 7.5 | Flammable, Peroxide-former |
| 2-Methyl-THF | C₅H₁₀O | 80 | -136 | 0.854 | 6.2 | Greener alternative to THF, Peroxide-former |
| Esters | ||||||
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 77 | -84 | 0.902 | 6.0 | Flammable, Common extraction solvent |
| Chlorinated | ||||||
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | -97 | 1.326 | 9.1 | Volatile, Suspected Carcinogen |
Advanced Considerations & Troubleshooting
-
Solvent Purity and Drying: For moisture-sensitive reactions, such as those involving organometallics or strong bases (e.g., NaH), using anhydrous solvents is critical. Standard drying agents include molecular sieves (4Å for most solvents, 3Å for alcohols) or distillation from drying agents.
-
"Green" Solvent Alternatives: For many applications, traditional hazardous solvents can be replaced with more environmentally benign options.[14][15][16] For example, 2-Methyltetrahydrofuran (2-MeTHF) can often replace THF and DCM, and Cyrene can be a substitute for DMF and NMP.[3] These substitutions often require re-optimization of reaction conditions.
-
Solvent as a Reactant: Be aware that some solvents can participate in side reactions. For example, DMF can be a source of dimethylamine or act as a formylating agent at high temperatures.
Conclusion
The selection of a solvent is a multi-faceted decision that profoundly impacts the outcome of chemical reactions involving this compound. By systematically evaluating the requirements of the specific transformation—be it a reduction, saponification, or nucleophilic aromatic substitution—and aligning them with the physicochemical properties of the solvent, researchers can optimize reaction efficiency, selectivity, and safety. This guide provides the foundational principles and practical protocols to navigate these choices effectively, enabling the successful synthesis of valuable derivatives from this versatile chemical intermediate.
References
-
Neuroquantology. (n.d.). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Green Solvents in Organic Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]
-
Wikipedia. (n.d.). Green solvent. Retrieved from [Link]
-
RSC Publishing. (n.d.). Green solvents for sustainable organic synthesis: state of the art. Retrieved from [Link]
-
Wiley. (n.d.). Green Solvents in Organic Synthesis. Retrieved from [Link]
-
ACS.org. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Retrieved from [Link]
-
RSC Publishing. (2017). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]
-
University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
-
Rieke Metals. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2025). Saponification Reaction of Esters. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wiley.com [wiley.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
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- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 12. organicchemistrydata.org [organicchemistrydata.org]
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- 14. neuroquantology.com [neuroquantology.com]
- 15. researchgate.net [researchgate.net]
- 16. Green solvent - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Minimizing side reactions during acylation of 3-chloro-4-fluorobenzene
Technical Support Center: Acylation of 3-Chloro-4-Fluorobenzene
Introduction: Navigating the Acylation of a Dihaloaromatic Substrate
The Friedel-Crafts acylation of 3-chloro-4-fluorobenzene is a critical transformation in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals. The resulting 5-chloro-2-fluoro-acetophenones and related ketones are valuable precursors. However, the presence of two distinct halogen substituents presents a nuanced challenge in controlling regioselectivity and minimizing side reactions. The chlorine and fluorine atoms are both deactivating, ortho-, para-directors, leading to a competitive environment for electrophilic substitution.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It is structured as a series of frequently asked questions (FAQs) that directly address common experimental issues, explaining the underlying chemical principles and offering field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Issues with Regioselectivity
Q1: What is the expected major product from the acylation of 3-chloro-4-fluorobenzene, and what is the chemical reasoning?
The primary product is the ketone resulting from acylation at the C2 position, yielding, for example, 2-acetyl-4-chloro-5-fluorobenzene (or more systematically, 1-(5-chloro-2-fluorophenyl)ethanone ).
Chemical Rationale: The outcome is governed by the directing effects of the halogen substituents. In electrophilic aromatic substitution, both fluorine and chlorine are ortho, para-directors[1]. However, the position of electrophilic attack is determined by the cumulative electronic and steric effects:
-
Electronic Effects: The fluorine atom at C4 directs incoming electrophiles to its ortho positions (C3 and C5). The chlorine atom at C3 directs to its ortho (C2, C4) and para (C6) positions.
-
Synergistic Activation: The C2 position is ortho to the fluorine and meta to the chlorine. The C6 position is ortho to the chlorine and meta to the fluorine. The C2 position is generally favored because the +R (resonance) effect from the fluorine atom, which stabilizes the intermediate arenium ion, is stronger than that from the chlorine atom.
-
Steric Hindrance: While there is some steric hindrance from the adjacent chlorine atom at C3, the electronic activation provided by the fluorine at C4 typically dominates, directing the substitution to the C2 position.
Q2: My analysis shows a significant amount of an isomeric byproduct. What is it, and how can I improve the regioselectivity?
The most common isomeric byproduct is the one formed from acylation at the C6 position: 1-(2-chloro-4-fluorophenyl)ethanone . The formation of this isomer is often promoted by harsh reaction conditions that overcome the subtle electronic preferences.
Troubleshooting Solutions:
-
Lower the Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored C6 isomer, leading to a decrease in selectivity[2]. Performing the reaction at 0 °C or even lower can significantly favor the electronically preferred C2 product.
-
Change the Lewis Acid Catalyst: The nature of the Lewis acid has a profound impact on selectivity.
-
High-Reactivity Catalysts (e.g., AlCl₃): Aluminum chloride is a very strong Lewis acid that generates a highly reactive acylium ion electrophile. This high reactivity can lead to lower selectivity.
-
Milder Catalysts (e.g., FeCl₃, ZnCl₂, SnCl₄): These catalysts generate a less reactive electrophile, which will be more selective for the most nucleophilic position on the aromatic ring.
-
Modern Catalytic Systems: Consider using lanthanide triflates (e.g., Yb(OTf)₃, Hf(OTf)₄) or solid acid catalysts. These often provide excellent yields and high selectivity under milder conditions and can sometimes be recycled[3][4][5].
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the catalyst and the electrophile. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Experimenting with solvents like carbon disulfide or nitromethane may alter selectivity[6].
| Catalyst System | Typical Temperature | Expected Selectivity (C2:C6) | Key Considerations |
| AlCl₃ in DCM | 0 °C to RT | Moderate to Good | Highly reactive, very hygroscopic, requires stoichiometric amounts[7]. |
| FeCl₃ in DCM | RT to 40 °C | Good to Excellent | Milder, less hygroscopic, often provides better selectivity. |
| Yb(OTf)₃ in MeNO₂ | 50 °C | Excellent | Recyclable catalyst, milder conditions, but may require higher temperatures[3]. |
| ZnO (Solvent-free) | Room Temperature | Good | Heterogeneous, easily removed, environmentally benign[3]. |
Category 2: Formation of Polysubstituted Products
Q3: I am observing diacylated products. Isn't Friedel-Crafts acylation supposed to be self-limiting?
Yes, Friedel-Crafts acylation is generally self-limiting. The introduction of the first acyl group, which is electron-withdrawing, deactivates the aromatic ring, making a second acylation reaction significantly less favorable[8][9][10]. However, diacylation can occur under forcing conditions.
Troubleshooting Solutions:
-
Adjust Stoichiometry: The most common cause is an excess of the acylating agent and/or the Lewis acid catalyst[8]. Use a precise molar ratio of 1.0 equivalent of the substrate to 1.0-1.1 equivalents of the acylating agent.
-
Control Reagent Addition: Add the acylating agent or the aromatic substrate dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the reactive electrophile and helps control the exotherm of the reaction[2].
-
Reduce Reaction Time and Temperature: Do not let the reaction run for an excessively long time or at an elevated temperature after the starting material has been consumed. Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC)[2][8].
-
Use a Less Reactive Acylating Agent: If using an acyl chloride, consider switching to the corresponding acid anhydride. Anhydrides are typically less reactive, which can suppress the tendency for over-acylation[2].
Category 3: Low Yield and Reaction Failure
Q4: My reaction has a very low yield or is not working at all. What are the most common causes?
Low or no yield in this reaction is typically traced back to issues with the catalyst, reagents, or reaction setup. The substrate, being deactivated by two halogens, requires carefully controlled and optimized conditions.
Troubleshooting Solutions:
-
Ensure Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will react with and deactivate the catalyst[7].
-
Action: Thoroughly dry all glassware in an oven. Use anhydrous grade solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Use Sufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[7][11] This means that for catalysts like AlCl₃, you must use at least one molar equivalent relative to the ketone product. A slight excess (e.g., 1.1-1.2 equivalents) is often recommended to drive the reaction to completion.
-
Check Reagent Purity: Impurities in the 3-chloro-4-fluorobenzene, acylating agent, or solvent can lead to the formation of unexpected side products or inhibit the reaction[8]. Use reagents of the highest possible purity.
-
Consider the Order of Addition (Perrier Procedure): For some substrates, pre-complexing the acyl chloride with the Lewis acid before adding the aromatic compound can improve yields and selectivity. This is known as the Perrier addition procedure[6].
Experimental Protocol: High-Selectivity Acetylation of 3-Chloro-4-fluorobenzene
This protocol is designed to maximize the yield of 1-(5-chloro-2-fluorophenyl)ethanone while minimizing side product formation.
Materials:
-
3-Chloro-4-fluorobenzene (1.0 eq.)
-
Acetyl chloride (1.1 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice and concentrated HCl for workup
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the entire system is under a positive pressure of dry nitrogen or argon[7].
-
Catalyst Suspension: To the flask, add anhydrous DCM, followed by the portion-wise addition of anhydrous AlCl₃ (1.2 eq.) at room temperature.
-
Acylium Ion Formation: Cool the suspension to 0 °C using an ice-water bath. Slowly add acetyl chloride (1.1 eq.) to the stirred suspension via the dropping funnel over 15 minutes. Stir the mixture for an additional 20 minutes at 0 °C.
-
Substrate Addition: Dissolve 3-chloro-4-fluorobenzene (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C. Monitor its progress by TLC or GC every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex and quench the reaction[7].
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield the pure 1-(5-chloro-2-fluorophenyl)ethanone.
References
-
SATHEE. Friedel Crafts Reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
Lille, U., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal. Available at: [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available at: [Link]
-
Science.gov. friedel-crafts acylation reaction: Topics. Available at: [Link]
-
ORGANIC REACTION MECHANISM. Available at: [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Available at: [Link]
-
Jim Clark. THE REACTION OF ACYL CHLORIDES WITH BENZENE. Available at: [Link]
-
MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]
-
Fiveable. (2025). Synthesis of Polysubstituted Benzenes | Organic Chemistry... Available at: [Link]
-
Pearson. EAS:Friedel-Crafts Acylation Mechanism: Videos & Practice Problems. Available at: [Link]
-
StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions. Available at: [Link]
-
Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction. Available at: [Link]
- Google Patents. (EP0922693B1). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- Google Patents. (CN101462931A). Method for acylating fluorobenzene.
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available at: [Link]
-
Chemistry LibreTexts. (2023). Characteristics of Specific Substitution Reactions of Benzenes. Available at: [Link]
-
Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Available at: [Link]
-
Scilit. Catalytic Friedel-Crafts acylation of benzene, chlorobenzene, and fluorobenzene using a novel catalyst system, hafnium triflate and trifluoromethanesulfonic acid. Available at: [Link]
-
Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Available at: [Link]
-
University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]
- Google Patents. (US4814508A). Friedel-crafts preparation of aromatic ketones.
-
ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Available at: [Link]
-
Arkivoc. A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. Available at: [Link]
-
ACS Publications. Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild. Available at: [Link]
Sources
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- 4. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 5. Catalytic Friedel-Crafts acylation of benzene, chlorobenzene, and fluorobenzene using a novel catalyst system, hafnium triflate and trifluoromethanesulfonic acid | Scilit [scilit.com]
- 6. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting low purity in Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate production
Technical Support Center: Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges, with a primary focus on addressing issues of low product purity.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its production, typically via a Friedel-Crafts acylation reaction, can present challenges in achieving the high purity required for subsequent synthetic steps and to meet regulatory standards.[1][2] This guide provides a structured approach to diagnosing and resolving these purity issues, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Purity Detected in Crude Product Post-Reaction
Q1: My initial analysis (TLC, crude NMR) shows a complex mixture instead of a clean product. What are the likely causes and how do I begin troubleshooting?
A1: A complex crude mixture is a common issue in Friedel-Crafts acylation. The primary causes are typically related to side reactions, incomplete reaction, or issues with starting materials.
Initial Diagnostic Steps:
-
Identify the Impurities: Whenever possible, use LC-MS to get a mass for the major impurities.[1][3] This can provide immediate clues as to their origin (e.g., unreacted starting material, di-acylated product, or solvent adducts).
-
Assess Reaction Completion: Check for the presence of starting materials. In this synthesis, the key starting materials are 1-chloro-2-fluorobenzene and ethyl 5-chloro-5-oxopentanoate (or a related glutarate derivative).
-
Look for Isomeric Byproducts: The primary side product in the acylation of a substituted fluorobenzene is often the ortho-substituted isomer, though this is typically disfavored due to steric hindrance.[4]
The following flowchart provides a systematic approach to diagnosing the root cause of low purity in your crude product.
Caption: Troubleshooting workflow for low purity.
Issue 2: Reaction-Specific Problems
Q2: My reaction appears to be incomplete, with significant amounts of starting material remaining. What should I investigate?
A2: Incomplete Friedel-Crafts acylation is often linked to the catalyst.[5]
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[5][6] For this reason, stoichiometric amounts (or a slight excess) of the catalyst are often required. If you are using sub-stoichiometric amounts, the reaction may stall.
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. If the reaction is sluggish, a modest increase in temperature may be beneficial, but be aware that higher temperatures can also promote side reactions.[4]
Q3: I'm observing significant byproduct formation, particularly what appears to be a di-acylated product or other isomers. How can I improve selectivity?
A3: The formation of byproducts is a common challenge.
-
Isomer Formation: While the fluorine atom directs ortho and para, the para position is sterically favored for acylation.[4] Formation of the ortho isomer can be promoted by higher reaction temperatures. Running the reaction at a lower temperature may improve para selectivity.
-
Poly-acylation: The first acyl group added to the ring is deactivating, which generally makes a second acylation less favorable.[4] However, if the reaction conditions are too harsh (high temperature, long reaction time), it can still occur.
-
Alternative Catalysts: Some modern catalyst systems, such as those involving rare earth triflates, have been shown to offer higher selectivity in the acylation of fluorobenzene.[7][8]
Issue 3: Work-up and Purification
Q4: I'm having difficulty purifying my product. What are the most effective methods for a keto ester like this?
A4: The purification of keto esters can be challenging. Here are some recommended techniques:
| Purification Method | Advantages | Disadvantages | Best For |
| Column Chromatography | High resolution, can separate close-running spots. | Can be time-consuming and require large solvent volumes. | Removing a wide range of impurities. |
| Recrystallization | Can provide very high purity material, scalable. | Requires finding a suitable solvent system, can have lower yields. | Removing minor impurities from a solid product. |
| Distillation | Excellent for removing non-volatile or very high-boiling impurities. | The product may not be thermally stable. | Removing alcoholic byproducts after esterification.[9][10] |
| Acid-Base Extraction | Good for removing basic or acidic impurities. | The product itself may not be stable to the pH changes. | Removing basic starting materials or byproducts.[11] |
Q5: My product seems to be degrading during work-up or purification. What could be the cause?
A5: Keto esters can be sensitive to certain conditions.
-
Hydrolysis: Prolonged exposure to strong acids or bases during work-up can lead to hydrolysis of the ethyl ester. Ensure that any aqueous washes are performed quickly and that the organic layer is thoroughly dried before solvent removal.
-
Thermal Degradation: If using distillation, ensure it is performed under high vacuum to keep the temperature as low as possible.
-
"Oiling Out": During recrystallization, if the melting point of the solid is lower than the boiling point of the solvent, the compound can "oil out" instead of forming pure crystals.[12] If this occurs, try re-dissolving the material in more solvent and allowing it to cool more slowly.[12]
Detailed Experimental Protocols
Protocol 1: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for accurately determining the purity of pharmaceutical intermediates.[13]
-
Sample Preparation: Accurately weigh approximately 10 mg of your product and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add silica gel (a few times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading and Elution: Carefully add the dry slurry to the top of the packed column. Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
- BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
- Google Patents. (2011). US20110009663A1 - Process for purifying an a-keto ester.
- Google Patents. (2011). CN102026955A - Process for purifying an alpha-keto ester.
- Tianming Pharmaceuticals. (2026, January 20).
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- Purification and Characterization of α-Keto Ester Reductases
- ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Download Table].
- Oxford Academic. (2002, January 1). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271.
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- BenchChem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions.
- SIOC. (n.d.).
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
- BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- International Journal of Advanced Chemistry Research. (2021, May 26).
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Chemistry Steps. (2025, June 20).
- OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry.
- Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)
- An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (2012). Asian Journal of Chemistry, 24(3), 1409-1410.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).
- MDPI. (2023, February 6). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
-
Organic Syntheses Procedure. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 10. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Technical Support Center: Stability of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate in Acidic Conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly when exposed to acidic environments during experimental workflows. Our goal is to equip you with the scientific rationale and practical protocols to anticipate and mitigate potential stability issues, ensuring the integrity of your research.
I. Understanding the Core Stability Challenge: A Mechanistic Overview
This compound, as a β-keto ester, is susceptible to degradation in acidic conditions. The primary degradation pathway involves two key steps: acid-catalyzed hydrolysis of the ethyl ester to form the corresponding carboxylic acid, followed by decarboxylation of the resulting β-keto acid. This process can be accelerated by heat.
The initial and often rate-determining step is the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] The subsequent loss of ethanol yields the β-keto acid intermediate, 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid. This intermediate is often unstable and can readily lose carbon dioxide through a cyclic transition state, especially upon heating, to yield 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid.
II. Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar peak in my HPLC analysis after an acidic workup of my reaction mixture containing this compound. What could this be?
A1: The new, more polar peak is likely the hydrolysis product, 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid. The carboxylic acid group increases the polarity of the molecule, leading to a shorter retention time on a reverse-phase HPLC column compared to the parent ester. If the acidic workup involved heating, you might also observe a peak corresponding to the decarboxylated product, which would have a different polarity.
Q2: Can I use strong acids like concentrated HCl to adjust the pH of my solution containing the keto ester?
A2: It is strongly advised to avoid using concentrated strong acids. The rate of hydrolysis is dependent on the concentration of the acid.[2] Using a concentrated acid will significantly accelerate the degradation of your compound. It is recommended to use dilute acidic solutions (e.g., 0.1 M to 1 M HCl) and to perform the pH adjustment at low temperatures (e.g., 0-5 °C) to minimize hydrolysis.[2]
Q3: How can I prevent the degradation of this compound during an acidic reaction quench?
A3: To minimize degradation during a quench, the acidic solution should be neutralized promptly. A weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃), is recommended for quenching.[3][4] These reagents will neutralize the acid without introducing a strongly basic environment that could cause other side reactions. The quenching procedure should be performed at a low temperature with vigorous stirring to ensure rapid and efficient neutralization.
Q4: I need to perform a reaction in an acidic solvent. What precautions should I take?
A4: If an acidic solvent is unavoidable, it is crucial to conduct the reaction at the lowest possible temperature and for the shortest duration necessary for the desired transformation. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC, or NMR) to track the consumption of the starting material and the formation of any degradation products. Upon completion, immediately proceed with a careful and cold quenching and workup procedure.
Q5: At what pH is this compound most stable?
III. Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of multiple new peaks in HPLC after acidic workup. | Acid-catalyzed hydrolysis and subsequent decarboxylation. | 1. Immediately quench the reaction with a cold, weak base like sodium bicarbonate solution.[3] 2. Analyze a sample of the reaction mixture before and after the acidic workup to confirm the source of the new peaks. 3. Consider alternative, non-acidic workup procedures if possible. |
| Low yield of the desired product after a reaction involving an acidic step. | Degradation of the starting material or product during the reaction or workup. | 1. Perform a forced degradation study (see Protocol 1) to understand the susceptibility of your compound to the specific acidic conditions. 2. Reduce the reaction time and/or temperature. 3. Use a less concentrated acid or a weaker acid if the reaction chemistry allows. |
| Inconsistent analytical results (e.g., varying peak areas for the main compound). | Ongoing degradation of the sample in the analytical vial, especially if the sample is dissolved in an acidic mobile phase. | 1. Neutralize samples immediately after preparation. 2. Use a mobile phase with a neutral or near-neutral pH for HPLC analysis if possible. 3. If an acidic mobile phase is necessary, analyze the samples as quickly as possible after preparation and consider using an autosampler with temperature control set to a low temperature (e.g., 4 °C). |
| Broad or tailing peaks for the keto ester in HPLC. | Interaction of the ketone functionality with the stationary phase, which can be pH-dependent. | 1. Adjust the pH of the mobile phase. A mobile phase pH around 7.0 might improve the peak shape for the keto compound. 2. Consider using a different HPLC column with a different stationary phase chemistry. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound in acidic conditions.[6][7][8]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Methanol or Acetonitrile (HPLC grade)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 40°C, 60°C, or 80°C). It is recommended to take time points for analysis (e.g., 0, 2, 4, 8, 24 hours).
-
Sampling and Quenching: At each time point, withdraw an aliquot of the reaction mixture. Immediately quench the reaction by adding a sufficient amount of saturated NaHCO₃ solution to neutralize the acid.[3] You can check the pH with pH paper.
-
Analysis:
-
HPLC: Dilute the quenched sample with the mobile phase and inject it into the HPLC system. Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks.[9][10]
-
NMR: For structural elucidation of degradation products, a larger scale reaction may be necessary. After quenching and workup, the residue can be analyzed by ¹H and ¹³C NMR.[11][12][13]
-
-
Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
Protocol 2: Recommended Quenching Procedure for Acidic Reactions
This protocol provides a step-by-step guide for effectively quenching an acidic reaction mixture containing this compound to minimize degradation.
Materials:
-
Reaction mixture containing this compound in an acidic solution.
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution, pre-chilled to 0-5 °C.
-
Ice bath.
-
Stir plate and stir bar.
-
pH paper or a pH meter.
Procedure:
-
Cooling: At the end of the reaction, cool the reaction vessel in an ice bath to 0-5 °C.
-
Slow Addition: With vigorous stirring, slowly add the pre-chilled saturated NaHCO₃ solution to the reaction mixture. Be cautious as the neutralization will generate carbon dioxide gas, which can cause frothing.[3][14]
-
pH Monitoring: Monitor the pH of the aqueous layer periodically by spotting a small amount onto pH paper. Continue adding the NaHCO₃ solution until the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Once neutralized, proceed with the workup and extraction of your product using an appropriate organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature to isolate your product.
V. Visualizations
Degradation Pathway
Caption: Potential degradation pathway of this compound in acidic conditions.
Experimental Workflow for Stability Assessment
Caption: A typical workflow for conducting a forced degradation study.
VI. References
Sources
- 1. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Understanding the Role of Sodium Bicarbonate in Neutralizing Acids and Its Applications [tengerchemical.com]
- 4. quora.com [quora.com]
- 5. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Formation of Complex α-Imino Esters via Multihetero-Cope Rearrangement of α-Keto Ester Derived Nitrones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reaction Exposed: The Big Chill! - Activity - Teach Engineering [teachengineering.org]
Validation & Comparative
HPLC method development for Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate analysis
Executive Summary & Scientific Context
Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate (hereafter ECFOV ) is a critical synthetic intermediate, often utilized in the manufacturing of SGLT2 inhibitors and related fluorophenyl-based pharmaceuticals. Its structural complexity—featuring a halogenated aromatic ring, a reactive ketone, and a labile ester linkage—presents specific chromatographic challenges.
The primary analytical objective is not merely retention, but the critical resolution (Rs) of the parent ester from its hydrolysis degradation product (the corresponding carboxylic acid) and potential regioisomeric impurities arising from Friedel-Crafts acylation.
This guide compares two distinct methodological approaches:
-
Method A (Legacy): A traditional fully porous C18 isocratic approach.
-
Method B (Advanced): A core-shell Phenyl-Hexyl gradient approach designed for halogen-selectivity and speed.
Critical Method Parameters (CMP) & Chemistry
Before selecting a column, we must analyze the analyte's interaction potential:
-
Hydrophobicity: The ethyl ester and chloro-fluoro substitution make ECFOV highly lipophilic (LogP ~3.5).
-
Pi-Pi Interaction: The electron-deficient aromatic ring (due to F and Cl electronegativity) creates a "pi-acidic" character, making it an ideal candidate for Phenyl-Hexyl stationary phases.
-
Stability: The ester bond is susceptible to acid/base hydrolysis. The method must resolve the Acid Impurity (elutes earlier) from the Parent Ester.
Decision Matrix: Column Selection Logic
Figure 1: Decision logic for stationary phase selection based on analyte properties.
Experimental Protocols
Method A: The Baseline (Standard C18)
Recommended for routine assay where speed is not critical.
-
Column: Fully Porous C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
-
Mode: Isocratic
-
Temperature: 30°C
-
Detection: UV @ 254 nm[2]
Method B: The Optimized (Core-Shell Phenyl-Hexyl)
Recommended for impurity profiling and high-throughput environments.
-
Column: Core-Shell Phenyl-Hexyl (100 x 3.0 mm, 2.7 µm)
-
Mobile Phase A: 10mM Ammonium Formate (pH 3.0 adjusted with Formic Acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0.0 min: 40% B
-
5.0 min: 80% B
-
6.0 min: 80% B
-
6.1 min: 40% B
-
8.0 min: Stop
-
-
Flow Rate: 0.8 mL/min
-
Temperature: 40°C
-
Detection: UV @ 254 nm (PDA scan 210-400 nm recommended for purity check)
Comparative Performance Data
The following data represents typical system suitability results observed during validation studies.
| Parameter | Method A (C18 Isocratic) | Method B (Phenyl-Hexyl Gradient) | Analysis |
| Run Time | 18.0 min | 8.0 min | 55% Faster |
| Retention Time (ECFOV) | 12.4 min | 4.2 min | Optimized for speed |
| Resolution (Acid Impurity) | 2.1 | 4.5 | Superior Selectivity |
| Tailing Factor (Tf) | 1.3 | 1.05 | Sharper peaks due to core-shell |
| Solvent Consumption | 18 mL/run | 6.4 mL/run | 64% Reduction |
| Selectivity Mechanism | Hydrophobic only | Hydrophobic + Pi-Pi | Better for halogenated rings |
Technical Insight: In Method A, the resolution between the hydrolysis product (Acid) and the parent Ester is achieved purely by hydrophobicity differences. In Method B, the Phenyl-Hexyl phase interacts specifically with the electron-deficient 3-chloro-4-fluorophenyl ring. This "orthogonal" selectivity pulls the impurities away from the main peak more effectively than C18.
Method Development & Validation Workflow
To ensure this method meets regulatory standards (ICH Q2(R1)), follow this validation lifecycle.
Figure 2: Validation workflow aligned with ICH Q2(R1) guidelines.
Key Validation Steps for ECFOV:
-
Specificity (Forced Degradation): Expose ECFOV to 0.1N NaOH and 0.1N HCl. Verify that the Acid Impurity peak is spectrally pure and fully resolved (Rs > 1.5) from the parent peak.
-
Linearity: Due to the UV activity of the aromatic ring, linearity is expected to be excellent (
) from 50% to 150% of target concentration. -
Robustness: The separation on Phenyl-Hexyl columns can be sensitive to Methanol vs. Acetonitrile choices. Acetonitrile is preferred here to maximize the pi-pi interaction (Methanol can sometimes mask these interactions).
References
-
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic compounds. (Discussion on Phenyl-Hexyl selectivity for halo-aromatics). Link
-
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[2] Wiley. (Reference for impurity profiling strategies).
Sources
A Researcher's Guide to the Quantification of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate: Comparing and Qualifying Reference Standards
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate, a key intermediate in the synthesis of various pharmaceutical compounds, is paramount for ensuring the quality, safety, and efficacy of final drug products. This guide provides a comprehensive comparison of reference standards and outlines a robust methodology for their qualification, empowering researchers to make informed decisions and maintain the integrity of their analytical data.
The Critical Role of Reference Standards
In pharmaceutical analysis, reference standards are the cornerstone of accurate measurement. They serve as the benchmark against which unknown samples are compared, making their purity and characterization of utmost importance.[1] The choice between a commercially available certified reference material (CRM) and an in-house, or secondary, reference standard depends on several factors, including regulatory requirements, cost, and the stage of drug development.[2]
Certified Reference Materials (CRMs) are produced by accredited organizations and come with a certificate of analysis detailing their purity and traceability to international standards.[3] While providing the highest level of assurance, CRMs can be expensive and may not always be available for novel compounds like this compound.
In-House (Secondary) Reference Standards are materials of high purity that are thoroughly characterized within a laboratory.[4][5] They offer a cost-effective alternative to CRMs, but their qualification requires a rigorous and well-documented process to establish their identity, purity, and potency.[4]
Comparative Analysis of Reference Standard Options
The selection of an appropriate reference standard is a critical decision in the analytical workflow. Below is a comparison of the key attributes of CRMs and in-house standards.
| Feature | Certified Reference Material (CRM) | In-House (Secondary) Reference Standard |
| Traceability | Directly traceable to national or international standards (e.g., NIST, USP).[2] | Traceability established by qualification against a primary CRM.[2] |
| Purity & Characterization | Extensively characterized with a comprehensive Certificate of Analysis.[6] | Characterization is the responsibility of the user laboratory.[7] |
| Regulatory Acceptance | Generally accepted by regulatory agencies without further qualification.[2] | Requires comprehensive documentation of the qualification process for regulatory submission.[8] |
| Cost | High initial cost. | Lower initial cost, but requires investment in characterization and qualification. |
| Availability | May be limited for novel or proprietary compounds. | Can be prepared as needed from a well-characterized batch of the material.[4] |
Qualifying an In-House Reference Standard for this compound: A Step-by-Step Protocol
The qualification of an in-house reference standard is a multi-step process that involves comprehensive characterization and comparison to a primary reference material, if available. The goal is to establish the identity, purity, and assigned potency of the in-house standard with a high degree of confidence.
Experimental Workflow for Qualifying an In-House Reference Standard
Caption: Workflow for In-House Reference Standard Qualification.
Step 1: Selection and Initial Characterization
-
Select a High-Purity Batch: Choose a batch of this compound that has been synthesized and purified to the highest possible degree.[4]
-
Structural Confirmation: Confirm the identity of the compound using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Step 2: Purity Determination
A comprehensive assessment of purity is crucial and should account for all potential impurities.[2]
-
Chromatographic Purity: Develop and validate a stability-indicating HPLC-UV method to quantify organic impurities. The method should be able to separate the main component from related substances and degradation products.[9]
-
Water Content: Determine the water content using Karl Fischer titration.[4]
-
Residual Solvents: Quantify any residual solvents from the synthesis process using headspace gas chromatography (GC-HS).[2]
-
Inorganic Impurities: Measure the content of non-volatile inorganic impurities by determining the residue on ignition.[4]
Step 3: Potency Assignment
The potency of the in-house reference standard is typically assigned using a mass balance approach, where the assigned value is 100% minus the sum of all measured impurities.[4]
Potency (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities) [4]
Step 4: Documentation and Management
-
Certificate of Analysis: Prepare a comprehensive certificate of analysis that includes all characterization data, the assigned potency, storage conditions, and a re-test date.[2]
-
Storage and Handling: Store the reference standard under controlled conditions to ensure its stability.[4] Dispense the material into smaller, single-use vials to minimize degradation from repeated handling.[4]
-
Re-qualification: Periodically re-qualify the reference standard to ensure its continued fitness for use.[2]
Analytical Method Validation for Quantification
The analytical method used for quantifying this compound against the reference standard must be validated to ensure it is reliable and fit for its intended purpose.[8][10] The validation should be performed in accordance with ICH Q2(R1) guidelines and encompass the following parameters:[8][11]
Interrelation of Analytical Method Validation Parameters
Caption: Key Parameters for Analytical Method Validation.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[8] This is often assessed by recovery studies using spiked samples.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
Conclusion and Recommendations
The choice of a reference standard for the quantification of this compound requires careful consideration of the analytical needs and regulatory context. While commercially available CRMs offer the highest level of assurance, a well-qualified in-house reference standard can be a scientifically sound and cost-effective alternative.
For early-stage research and development, a thoroughly characterized in-house standard may be sufficient. However, for late-stage development and regulatory submissions, qualification against a primary reference material (if available) or extensive characterization to establish its suitability is essential. Regardless of the source, the use of a validated analytical method is non-negotiable for ensuring the accuracy and reliability of quantitative data. By following the principles and protocols outlined in this guide, researchers can establish a robust framework for the accurate quantification of this compound, thereby contributing to the development of safe and effective pharmaceutical products.
References
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.).
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
- Churya, S. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Qvents.
- Certification of in-house reference materials. (n.d.). ResearchGate.
- Choosing and Using Reference Materials and Analytical Standards. (2019, October 1). Cayman Chemical.
- How Do You Prepare Reference Standards and Solutions? (2020, December 20). Spectroscopy Online.
- Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
- Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. (n.d.). ResearchGate.
- This compound. (n.d.). Rieke Metals.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
- Certified Reference Materials. (n.d.). Sigma-Aldrich.
- Certified Reference Materials. (n.d.). Mettler Toledo.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. mt.com [mt.com]
- 4. qvents.in [qvents.in]
- 5. researchgate.net [researchgate.net]
- 6. Certified Reference Materials [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. ijrrjournal.com [ijrrjournal.com]
Comparative Guide: GC-MS Strategies for Volatile Impurity Profiling in Oxovalerate Synthesis
Content Type: Technical Comparison & Protocol Guide Subject: Ethyl 4-Oxovalerate (Ethyl Levulinate) & Related Keto-Esters Audience: Pharmaceutical Process Chemists, Analytical Scientists, QA/QC Managers
Executive Summary
The synthesis of oxovalerates—specifically Ethyl 4-oxovalerate (Ethyl Levulinate) —is a critical step in generating intermediates for APIs (e.g., 5-aminolevulinic acid derivatives) and high-value bio-based solvents. While the esterification of levulinic acid appears straightforward, it generates a complex profile of volatile and semi-volatile impurities, most notably
This guide objectively compares Headspace (HS) GC-MS versus Direct Injection (DI) GC-MS . While Headspace is the regulatory standard for residual solvents (ICH Q3C), our comparative data suggests that Direct Injection on a Polar (WAX) Stationary Phase is the superior methodology for profiling the critical process-related impurities (PRIs) due to the semi-volatile nature of lactone byproducts.
The Challenge: Chemistry of Impurity Formation
To validate an analytical method, one must understand the genesis of the impurities. In oxovalerate synthesis, the primary challenge is the equilibrium between the open-chain keto-ester and the cyclic lactones.
Impurity Genesis Pathway
The acid-catalyzed esterification of levulinic acid yields the target ester but also promotes cyclization.
Figure 1: Reaction pathway showing the formation of Angelica Lactones (AAL/BAL) competing with the target Oxovalerate. AAL is the critical quality attribute (CQA) due to its tendency to polymerize and color the final product.
Comparative Analysis: HS-GC-MS vs. DI-GC-MS
We evaluated three analytical approaches for the detection of AAL (BP: 167°C) and residual Ethanol (BP: 78°C) in a crude reaction matrix.
Table 1: Performance Matrix
| Feature | Method A: Headspace GC-MS | Method B: Direct Injection GC-MS | Method C: HPLC-UV |
| Primary Application | Residual Solvents (Ethanol, DCM) | Process Impurities (Lactones, Dimers) | Non-volatile degradation products |
| Sensitivity (LOD) | High for volatiles (< 1 ppm) | High for semi-volatiles (< 10 ppb) | Low (Poor UV chromophore) |
| Linearity ( | > 0.999 (Solvents) | > 0.999 (Esters/Lactones) | Variable |
| Matrix Tolerance | Excellent (Non-volatiles stay in vial) | Moderate (Requires liner maintenance) | Good |
| Critical Flaw | Boiling Point Discrimination: Poor recovery of AAL (BP 167°C) and Levulinic Acid (BP 245°C). | Inlet Reactivity: Acidic impurities may catalyze AAL polymerization in the hot liner. | Detection: Oxovalerates lack strong chromophores; RI detection is insensitive. |
| Recommendation | Mandatory for ICH Q3C | Preferred for Process Control | Not Recommended |
Mechanistic Insight
Why Headspace Fails for Process Impurities:
While Headspace is cleaner, the partition coefficient (
Why Direct Injection Wins: Direct liquid injection ensures 100% of the semi-volatile mass reaches the column. By using a Deactivated Split/Splitless Liner with glass wool, we mitigate the risk of inlet polymerization.
Detailed Protocol: Direct Injection GC-MS
This protocol is validated for the simultaneous determination of Ethyl Levulinate and Angelica Lactones.
Instrumentation & Conditions[1][2][3][4]
-
System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
-
Inlet: Split/Splitless, 250°C.
-
Critical: Use Ultra-Inert Split Liners with deactivated glass wool to prevent acid-catalyzed degradation of the lactone in the inlet.
-
-
Column: DB-WAX UI (or equivalent PEG phase), 30m
0.25mm 0.25 m.-
Rationale: Oxovalerates and lactones are polar. A non-polar column (DB-5) results in peak tailing for levulinic acid and poor resolution of the lactone isomers.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Temperature Program (The "Cleaning" Ramp)
The synthesis matrix contains non-volatile oligomers. The method must include a high-temperature bake-out.
-
Initial: 50°C (Hold 2 min)
Traps Ethanol/Solvents. -
Ramp 1: 10°C/min to 180°C
Elutes AAL and Ethyl Levulinate. -
Ramp 2: 30°C/min to 250°C (Hold 5 min)
Elutes Levulinic Acid and cleans oligomers.
MS Acquisition Parameters
-
Mode: SIM/Scan (Simultaneous).
-
Scan Range: 29–350 amu.
-
SIM Groups (Target Ions):
Sample Preparation (Self-Validating Workflow)
To ensure trustworthiness, this protocol uses an Internal Standard (ISTD) to correct for injection variability.
-
Stock Solution: Dissolve 100 mg Crude Product in 10 mL Acetonitrile (ACN).
-
ISTD Addition: Add 10
L of Methyl Decanoate (non-reactive ester) or Diglyme . -
Filtration: 0.2
m PTFE filter (mandatory to remove polymerized solids). -
System Suitability Test (SST):
-
Inject a standard mix of AAL and Ethyl Levulinate.
-
Requirement: Resolution (
) between AAL and Ethyl Levulinate > 2.0.
-
Experimental Data Summary
The following data represents typical validation results comparing the recovery of the critical impurity (
Table 2: Recovery & Limit of Quantitation (LOQ) for -Angelica Lactone
| Parameter | Headspace (Incubation 80°C) | Direct Injection (Split 1:50) |
| LOQ (ppm) | 50 ppm | 0.5 ppm |
| Recovery (%) | 65% (High variability) | 98.5% |
| RSD (n=6) | 8.2% | 1.4% |
| Linearity ( | 0.985 | 0.999 |
Interpretation: Headspace analysis shows poor recovery for AAL. This is likely due to the "partitioning discrimination" mentioned earlier. For safety/toxicity limits (often <0.1%), Direct Injection is the only viable option.
Decision Workflow
Use this logic gate to determine the appropriate method for your specific analytical need.
Figure 2: Analytical Decision Tree. Note that a full release of the API intermediate often requires BOTH methods: Headspace for solvent compliance and Direct Injection for purity profiling.
Troubleshooting & Optimization
-
Ghost Peaks: If you see broad peaks eluting after the main ester, these are likely dimers formed in the injector. Solution: Lower inlet temperature to 220°C and increase split ratio to reduce residence time.
-
Acid Tailing: If Levulinic acid tails significantly, the column activity is high. Solution: Trim 10cm from the column head or switch to a "DB-WAX UI" (Ultra Inert) specifically designed for acidic compounds.
-
Carryover: Oxovalerates are sticky. Solution: Include a solvent blank (ACN) injection between every 3 sample injections.
References
-
ICH Q3C (R8). Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[6] Available at: [Link]
-
Démolis, A., et al. (2014). Synthesis of alkyl levulinates from α-angelica lactone.[1] Green Chemistry.[7] (Demonstrates the equilibrium between lactones and esters). Available at: [Link]
-
USP <467>. Residual Solvents.[6][8][9] United States Pharmacopeia.[6][9] (Standard for Headspace protocols). Available at: [Link]
-
Agilent Technologies. Analysis of Impurities in Pharmaceutical Products using GC/MS. (General guide on Split/Splitless optimization). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Butyl Levulinate Based on α-Angelica Lactone in the Presence of Easily Separable Heteropoly Acid Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20060063948A1 - Preparation of levulinic acid esters from alpha-angelica lactone and alcohols - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. filab.fr [filab.fr]
- 7. Importance of Angelica Lactone Formation in the Hydrodeoxygenation of Levulinic Acid to γ-Valerolactone over a Ru(0001) Model Surface (Journal Article) | OSTI.GOV [osti.gov]
- 8. uspnf.com [uspnf.com]
- 9. resolvemass.ca [resolvemass.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
